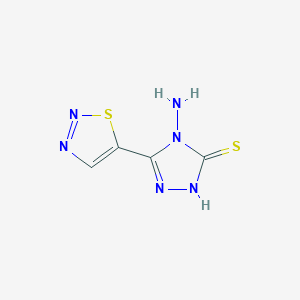
4-Ethylphenyl 4'-trans-propylcyclohexylcarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate is a chemical compound with the molecular formula C18H25O2 and a molecular weight of 273.39 g/mol . It is known for its unique structural properties, which include an ethylphenyl group and a trans-propylcyclohexylcarboxylate moiety. This compound is often used in research and industrial applications due to its distinct chemical characteristics.
Métodos De Preparación
The synthesis of 4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate typically involves the esterification of 4-ethylphenol with 4’-trans-propylcyclohexylcarboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to cell signaling and metabolic pathways.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate can be compared with other similar compounds, such as:
4-Methylphenyl 4’-trans-propylcyclohexylcarboxylate: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylphenyl 4’-trans-butylcyclohexylcarboxylate: Similar structure but with a butyl group instead of a propyl group.
4-Ethylphenyl 4’-cis-propylcyclohexylcarboxylate: Similar structure but with a cis configuration instead of trans.
The uniqueness of 4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate lies in its specific structural arrangement, which can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C18H25O2- |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)-4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H26O2/c1-3-5-15-10-12-18(13-11-15,17(19)20)16-8-6-14(4-2)7-9-16/h6-9,15H,3-5,10-13H2,1-2H3,(H,19,20)/p-1 |
Clave InChI |
GGDFLSJGSBWCKO-UHFFFAOYSA-M |
SMILES canónico |
CCCC1CCC(CC1)(C2=CC=C(C=C2)CC)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
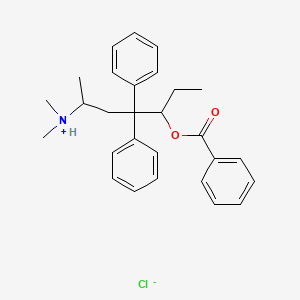
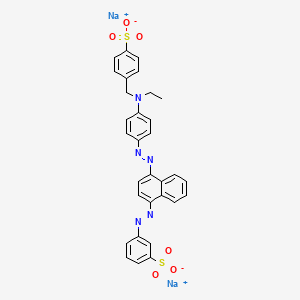
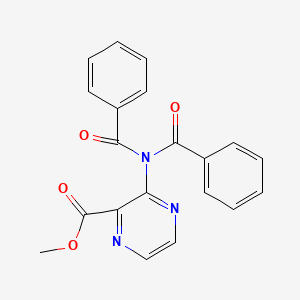
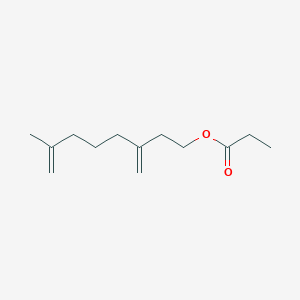
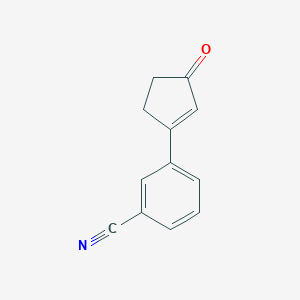
![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
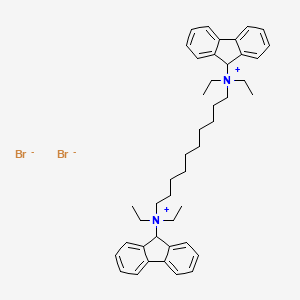
![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)

